2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of complex thienopyrimidine derivatives, including compounds structurally related to 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, has been extensively studied for their potential applications in medicinal chemistry and material science. These compounds are synthesized through various chemical reactions, showcasing their versatility and potential for modification to enhance their biological or physical properties. For instance, the synthesis of novel heterocyclic compounds derived from benzodifuran and thiazolopyrimidines has been demonstrated, highlighting the methodological advancements in creating complex molecular architectures with potential therapeutic uses (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Applications
Compounds with a thienopyrimidine backbone have shown promising antimicrobial and antitumor activities. Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using specific starting materials, has revealed their potential as antimicrobial agents. These studies indicate a significant interest in exploring the biological activities of these compounds, with some showing comparable activities to established drugs (Hossan et al., 2012). Furthermore, the exploration of thienopyrimidines as dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase highlights their potential in cancer therapy, where select compounds have exhibited potent inhibitory activities (Gangjee et al., 2008).
Crystal Structure Analysis
The understanding of the molecular and crystal structure of thienopyrimidine derivatives provides insights into their chemical behavior and interaction mechanisms. Studies on the crystal structures of similar compounds have elucidated their conformational properties and hydrogen bonding patterns, which are crucial for designing molecules with desired biological activities. These analyses contribute to the rational design of thienopyrimidine-based compounds with optimized properties for specific applications (Subasri et al., 2016).
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-11-19-22(33-15)23(29)27(13-16-7-5-4-6-8-16)24(26-19)32-14-21(28)25-18-10-9-17(30-2)12-20(18)31-3/h4-10,12,15H,11,13-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQBQERNXQIELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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